
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of (1-Benzyl-1H-imidazol-2-yl)methanol with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.
Mécanisme D'action
The mechanism of action of (1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. The benzyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and reach intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Benzyl-1H-imidazol-2-yl)methanol: Similar structure but with a hydroxyl group instead of an ethylamine group.
(1-Benzyl-1H-imidazol-2-yl)methylamine: Contains a methylamine group instead of an ethylamine group.
(1-Benzyl-1H-imidazol-2-yl)thioacetate: Contains a thioacetate group instead of an ethylamine group.
Uniqueness
(1-Benzyl-1H-imidazol-2-ylmethyl)-ethyl-amine is unique due to the presence of both the benzyl and ethylamine groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and as a candidate for drug development.
Propriétés
Formule moléculaire |
C13H17N3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
N-[(1-benzylimidazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17N3/c1-2-14-10-13-15-8-9-16(13)11-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 |
Clé InChI |
OZAHYNXQQQTTEB-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=NC=CN1CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


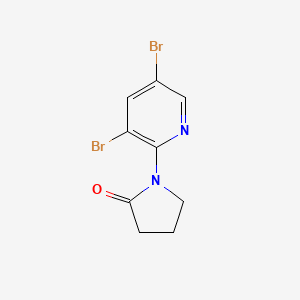

![N-[5-(5,7-Dimethyl-benzooxazol-2-yl)-2-methyl-phenyl]-2,4-dinitro-benzamide](/img/structure/B13712196.png)
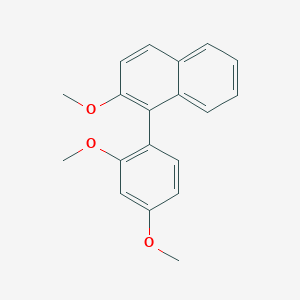
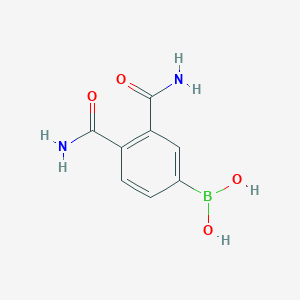
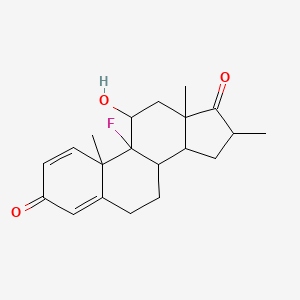
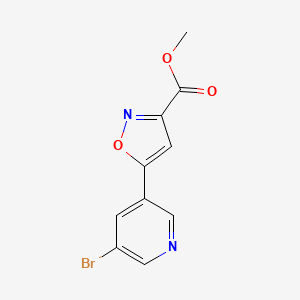


![(2R)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]octanoic acid](/img/structure/B13712265.png)
![Methyl [2-(3-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13712272.png)



